N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
説明
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9(14(21)16-11-7-15-18(2)8-11)19-13(20)6-10-4-3-5-12(10)17-19/h6-9H,3-5H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQIVWSHVJNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and other pharmacological applications based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into two significant components:
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Cyclopenta[c]pyridazine core : This fused ring system may contribute to the compound's unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar pyrazole structures in inhibiting various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Compounds with pyrazole derivatives have shown significant inhibition of cell proliferation in several cancer types. One study reported an IC50 value of 9 μM against A549 human lung cancer cells when treated with related heterocyclic compounds .
- Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For example, compounds that inhibit anchorage-independent growth have been identified, suggesting a potential mechanism for tumor suppression .
Antiviral Activity
The pyrazole derivatives are also being investigated for their antiviral properties:
- Inhibition of Viral Replication : Some studies indicate that pyrazole-based compounds can inhibit the replication of viruses such as hepatitis C and herpes simplex virus (HSV) at concentrations as low as 0.20 μM . This suggests that our compound may possess similar antiviral efficacy.
Case Studies and Research Findings
| Study | Compound | Cell Line/Target | IC50/Activity |
|---|---|---|---|
| Study 1 | N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo...) | A549 (Lung Cancer) | IC50 = 9 μM |
| Study 2 | Related Pyrazole Derivative | HepG2 (Liver Cancer) | GI50 = 0.25 μM |
| Study 3 | Pyrazolo[3,4-d]pyrimidine | HSV Inhibition | IC50 = 0.20 μM |
Pharmacological Implications
The biological activities of N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo...) suggest several pharmacological implications:
- Cancer Therapy : The ability to inhibit tumor growth positions this compound as a candidate for further development in cancer therapies.
- Antiviral Treatments : Its potential antiviral properties could be explored for developing treatments against viral infections.
類似化合物との比較
Comparison with Structurally Similar Compounds
The provided evidence includes two tetrahydroimidazo[1,2-a]pyridine derivatives, 1l and 2d , which serve as structural analogs for comparison. While these compounds share fused bicyclic systems and heteroatom-rich cores with the target molecule, key differences in ring systems, substituents, and functional groups influence their properties.
Structural Comparison
Key Observations :
- The propanamide linker in the target compound introduces hydrogen-bonding capabilities, whereas 1l and 2d rely on nitro and cyano groups for polarity .
Physical Properties
| Property | Target Compound | Compound 1l | Compound 2d |
|---|---|---|---|
| Molecular Weight | Not reported | 574.55 g/mol | 560.56 g/mol |
| Melting Point | Not reported | 243–245°C | 215–217°C |
| Yield | Not reported | 51% | 55% |
Implications :
- The higher melting points of 1l and 2d (215–245°C) suggest strong intermolecular interactions (e.g., dipole-dipole, π-stacking) due to nitro and ester groups. The target compound’s amide group may similarly contribute to high thermal stability.
Spectroscopic and Analytical Data
NMR and IR Features:
- Target Compound: Expected signals include pyridazinone carbonyl (¹³C NMR ~170 ppm), pyrazole protons (¹H NMR ~7.5–8.0 ppm), and amide N–H stretch (IR ~3300 cm⁻¹).
- Compound 1l :
- Compound 2d :
Mass Spectrometry:
Research Findings and Implications
- Functional Group Impact : The amide group in the target compound may enhance solubility compared to the ester-dominated 1l and 2d , which could influence bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
